(Z,E)-alpha-Farnesene

Overview

Description

(Z,E)-alpha-Farnesene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, including apples and other fruits. It is known for its characteristic green, woody aroma and plays a significant role in the plant’s defense mechanisms against pests and pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z,E)-alpha-Farnesene can be synthesized through several methods, including:

Isoprene Pathway: This involves the polymerization of isoprene units, catalyzed by enzymes such as farnesyl diphosphate synthase.

Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde to form the desired alkene.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as apple peels, using steam distillation or solvent extraction techniques. Advances in biotechnology have also enabled the microbial production of this compound using genetically engineered yeast or bacteria.

Chemical Reactions Analysis

Types of Reactions: (Z,E)-alpha-Farnesene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form farnesol and other oxygenated derivatives.

Hydrogenation: This reaction converts this compound into farnesane, a saturated hydrocarbon.

Isomerization: Under UV light or in the presence of catalysts, this compound can isomerize to other geometric forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.

Isomerization: UV light or acidic catalysts can facilitate this reaction.

Major Products:

Oxidation: Farnesol, farnesal, and other oxygenated sesquiterpenes.

Hydrogenation: Farnesane.

Isomerization: Other geometric isomers of farnesene.

Scientific Research Applications

(Z,E)-alpha-Farnesene has diverse applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other sesquiterpenes and in studying reaction mechanisms.

Biology: Its role in plant defense mechanisms is extensively studied, particularly its effect on pest behavior and plant-pathogen interactions.

Medicine: Research is ongoing into its potential anti-inflammatory and anticancer properties.

Industry: It is used in the fragrance industry for its pleasant aroma and in the production of biofuels due to its high energy content.

Mechanism of Action

(Z,E)-alpha-Farnesene exerts its effects through various mechanisms:

Plant Defense: It acts as a signaling molecule, attracting predators of herbivorous pests and inducing defensive responses in plants.

Biological Activity: It interacts with cellular receptors and enzymes, modulating inflammatory pathways and potentially inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Beta-Farnesene: Another sesquiterpene with similar structural features but different biological activities.

Farnesol: An alcohol derivative of farnesene with distinct chemical properties and applications.

Uniqueness: (Z,E)-alpha-Farnesene is unique due to its specific geometric configuration, which influences its reactivity and biological activity

Biological Activity

(Z,E)-alpha-Farnesene, a sesquiterpene hydrocarbon, is primarily recognized for its role in plant defense and its potential applications in various industries, including agriculture and pharmaceuticals. This article explores the biological activity of this compound, highlighting its mechanisms, effects on pathogens, and implications for immunomodulation.

Chemical Structure and Properties

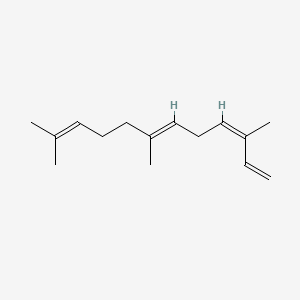

This compound has the chemical formula C15H24 and is characterized by a unique acyclic structure that contributes to its volatility and biological activity. The compound is produced in various plant species and is known for its role in signaling and defense mechanisms.

1. Plant Defense Mechanism

This compound plays a crucial role in plant defense against herbivores and pathogens. It is emitted by plants in response to stressors such as herbivory or wounding. Research has shown that this compound can deter pests and attract natural predators, thus enhancing the plant's survival chances.

- Case Study: Apple Fruit Pathogenesis

A study investigated the production of (E,E)-alpha-farnesene in apple fruits and its correlation with fungal pathogenesis. Transgenic apples with reduced levels of (E,E)-alpha-farnesene exhibited significantly lower infection rates from pathogens such as Colletotrichum acutatum and Penicillium expansum. The results indicated that higher levels of this compound are associated with increased susceptibility to fungal infections, suggesting a dual role in both attraction of beneficial organisms and potential pathogenicity .

| Pathogen | Infection Rate Reduction (%) | Control Group Infection Rate (%) |

|---|---|---|

| Colletotrichum acutatum | 50 | 80 |

| Penicillium expansum | 60 | 70 |

| Neofabraea alba | 55 | 75 |

2. Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of this compound, particularly its effects on human neutrophils. The compound has been shown to inhibit calcium influx and chemotaxis induced by inflammatory stimuli.

- Research Findings:

A study demonstrated that this compound inhibited neutrophil activation at low concentrations (IC50 values ranging from 1.2 to 2.6 μM), suggesting its potential as an anti-inflammatory agent. This effect was attributed to the modulation of intracellular signaling pathways involved in inflammation .

Applications in Agriculture

The agricultural industry has begun to explore the use of this compound as a natural pesticide and attractant for beneficial insects. Its application could reduce reliance on synthetic chemicals, promoting sustainable farming practices.

- Example: Insect-Induced Defense

In soybean plants, (E,E)-alpha-farnesene was found to be emitted in response to insect attacks, serving as a defense mechanism against nematodes. This highlights the potential for using farnesenes in integrated pest management strategies .

Synthesis and Production

Efforts are being made to enhance the production of this compound through metabolic engineering techniques. For instance, yeast strains have been genetically modified to increase the yield of this compound significantly.

Properties

IUPAC Name |

(3Z,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10-,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXENHBSYCFFKJS-OXYODPPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC=C(C)C=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C/C=C(/C)\C=C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181138 | |

| Record name | (3Z,6E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (3Z,6E)-alpha-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

277.00 to 279.00 °C. @ 760.00 mm Hg | |

| Record name | (3Z,6E)-alpha-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26560-14-5 | |

| Record name | alpha-Farnesene, (3Z,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026560145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z,6E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-FARNESENE, (3Z,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4U81627K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (3Z,6E)-alpha-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | (3Z,6E)-alpha-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (Z,E)-α-Farnesene act as a pheromone?

A1: (Z,E)-α-Farnesene acts as an attractant for certain insects. Research has shown that in the Maladera matrida beetle (a type of scarab beetle), (Z,E)-α-Farnesene is emitted by virgin females and elicits an electrophysiological response in the antennae of both males and females []. This suggests that the compound plays a crucial role in mate attraction and potentially other social interactions within this species.

Q2: Is (Z,E)-α-Farnesene found in plants? What role does it play?

A2: Yes, (Z,E)-α-Farnesene is found in various plant species. For example, it is a component of the volatile compounds emitted by apple branches and fruits []. While it contributes to the overall aroma profile of apples, it also plays a role in attracting pests like the codling moth (Cydia pomonella) []. Interestingly, the concentration of (Z,E)-α-Farnesene and other volatile compounds in apples changes throughout their development, influencing the behavior of insects like the codling moth during different stages of their life cycle [].

Q3: Are there any negative consequences to the presence of (Z,E)-α-Farnesene in fruits?

A3: While (Z,E)-α-Farnesene itself may not be directly detrimental, its oxidation can lead to undesirable effects in fruits like apples. Studies on transgenic apples with suppressed ethylene biosynthesis showed that despite reduced ethylene production, these apples still produced (Z,E)-α-Farnesene []. This compound can oxidize to form free radicals and 6-methyl-5-hepten-2-one (MHO), both of which contribute to the development of superficial scald, a storage disorder characterized by browning of the fruit skin [].

Q4: What is the relationship between (Z,E)-α-Farnesene and ethylene in fruit ripening?

A4: Research suggests that (Z,E)-α-Farnesene production is not directly controlled by ethylene, at least not entirely []. Transgenic apples with suppressed ethylene biosynthesis still produced (Z,E)-α-Farnesene, indicating other factors influence its synthesis []. This finding highlights the complex interplay of various volatile compounds during fruit ripening and storage, independent of ethylene regulation.

Q5: What analytical techniques are used to study (Z,E)-α-Farnesene?

A5: Several analytical techniques are employed to study (Z,E)-α-Farnesene. Gas chromatography coupled with electroantennography detection (GC-EAD) is used to identify volatile compounds that elicit a response from insect antennae [, ]. This technique helps pinpoint specific compounds involved in insect-plant interactions. Additionally, gas chromatography-mass spectrometry (GC-MS) is utilized to identify and quantify the various volatile compounds present in complex mixtures, such as plant extracts or insect secretions [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.